4-(3-chlorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide
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Overview
Description
- This compound belongs to the class of piperazine derivatives.
- It combines a piperazine ring with a carboxamide group and a complex substituent containing a chlorophenyl moiety and a methoxypyridine group.
- Its unique structure suggests potential applications in various fields.
Preparation Methods
Synthetic Routes:
Suzuki–Miyaura Coupling: One common method involves Suzuki–Miyaura coupling, which forms carbon–carbon bonds using organoboron reagents and palladium catalysts.
Radical Protodeboronation: Another approach utilizes radical protodeboronation, allowing alkyl boronic esters to undergo transformation.
Industrial Production:
- Industrial-scale synthesis typically involves optimization of the chosen synthetic route.
- Precursor molecules are carefully selected to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents:
Scientific Research Applications
Chemistry: Used as a building block in drug discovery and materials science.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: May have therapeutic applications, e.g., as an antiviral or anticancer agent.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Targets: It likely interacts with specific proteins or receptors.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its specific substituents set it apart.
Similar Compounds: Related piperazine derivatives include other carboxamides and phenyl-substituted analogs.
Properties
Molecular Formula |
C19H22ClN5O3 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H22ClN5O3/c1-28-18-6-5-15(12-21-18)23-17(26)13-22-19(27)25-9-7-24(8-10-25)16-4-2-3-14(20)11-16/h2-6,11-12H,7-10,13H2,1H3,(H,22,27)(H,23,26) |
InChI Key |
IIBUOFQHMXYNRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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